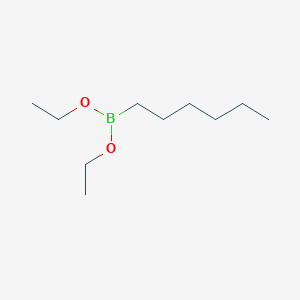
Boronic acid, hexyl-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boronic acid, hexyl-, diethyl ester is an organoboron compound that belongs to the class of boronic esters. These compounds are formed by the esterification of boronic acids with alcohols. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boronic acid, hexyl-, diethyl ester can be synthesized through the reaction of hexylboronic acid with diethyl alcohol. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of boronic esters often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired ester in high purity .
Chemical Reactions Analysis
Types of Reactions
Boronic acid, hexyl-, diethyl ester undergoes several types of chemical reactions, including:
Oxidation: The ester can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the ester back to the corresponding alcohol and boronic acid.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Hexyl alcohol and boronic acid.
Substitution: Various substituted boronic esters depending on the nucleophile used.
Scientific Research Applications
Boronic acid, hexyl-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and materials with unique properties
Mechanism of Action
The mechanism of action of boronic acid, hexyl-, diethyl ester involves the formation of boronate esters with diols. This interaction is reversible and can be exploited in various chemical processes. The compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in coupling reactions. The molecular targets and pathways involved include the activation of palladium catalysts in Suzuki-Miyaura coupling .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
- Cyclohexylboronic acid
Uniqueness
Boronic acid, hexyl-, diethyl ester is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to other boronic esters, it offers different solubility and reactivity profiles, making it suitable for specific applications in organic synthesis and material science .
Properties
CAS No. |
86595-38-2 |
|---|---|
Molecular Formula |
C10H23BO2 |
Molecular Weight |
186.10 g/mol |
IUPAC Name |
diethoxy(hexyl)borane |
InChI |
InChI=1S/C10H23BO2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h4-10H2,1-3H3 |
InChI Key |
JPUWPFAUCZEFGB-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCCCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















